2-chloro-5-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
2-chloro-5-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4/c19-16-9-8-14(22(25)26)11-15(16)18(24)20-12-4-6-13(7-5-12)21-10-2-1-3-17(21)23/h4-9,11H,1-3,10H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBKUKUZZXGOBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multiple steps. One common method starts with the nitration of 2-chlorobenzamide to introduce the nitro group. This is followed by the coupling of the nitrated intermediate with 4-(2-oxopiperidin-1-yl)aniline under appropriate conditions to form the final product. The reaction conditions often involve the use of solvents like dichloromethane or dimethylformamide and catalysts such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Oxidation: The piperidinyl group can be oxidized to form corresponding N-oxides.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, base (e.g., sodium hydroxide).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Reduction: 2-amino-5-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: N-oxide derivatives of the piperidinyl group.
Scientific Research Applications
2-chloro-5-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-cancer and anti-inflammatory properties.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Materials Science: It is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-chloro-5-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The nitro group can participate in redox reactions, while the piperidinyl group can interact with biological macromolecules, affecting their function and activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s benzamide core is shared with several derivatives, but its substituents distinguish it in terms of physicochemical properties and bioactivity. Below is a comparative analysis:
Key Differences and Implications
Substituent Effects on Bioactivity: The nitro group in the target compound may act as an electron-withdrawing group, enhancing electrophilicity for covalent binding or redox activity. In contrast, hydroxy groups in and analogs enable metal chelation or hydrogen bonding, critical for antistaphylococcal activity .
Physicochemical Properties :
- Lipophilicity : The oxopiperidine group balances hydrophilicity and lipophilicity, whereas ’s alkoxy-substituted analogs (e.g., pentyloxy, hexyloxy) are more lipophilic, possibly affecting membrane permeability .
- Solubility : Sulfonamide-containing analogs (e.g., STK417094 , Venetoclax ) exhibit higher aqueous solubility due to polar sulfonyl groups, whereas methanesulfonyl in further enhances this property .
Structure-Activity Relationships (SAR): highlights that chain elongation or substitution (e.g., amino acid insertion) can reduce antibacterial activity, emphasizing the need for compact substituents like oxopiperidine or CF₃ . The absence of CF₃ in the target compound may limit its potency against MRSA compared to ’s lead compounds but could reduce toxicity risks .
Biological Activity
2-chloro-5-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide, also known as 2C5NP, is a complex organic compound that has attracted attention for its potential applications in medicinal chemistry, particularly in the development of antituberculosis drugs. This compound is characterized by its unique structural features, including a chloro and a nitro group along with a piperidinyl moiety, which contribute to its biological activity.
- Molecular Formula : C18H16ClN3O4
- Molecular Weight : 373.79 g/mol
- CAS Number : 941978-25-2
- Solubility : Low water solubility, indicating hydrophobic characteristics.
The biological activity of 2C5NP is primarily attributed to its interaction with specific biological targets, potentially inhibiting enzymes or receptors involved in disease pathways. The nitro group may participate in redox reactions, while the piperidinyl moiety could interact with various biological macromolecules, influencing their function and activity.
Antimicrobial Activity
Recent studies have highlighted the potential of 2C5NP as an antimicrobial agent. For instance, research indicates that it can inhibit the growth of certain bacterial strains associated with tuberculosis. The compound's efficacy is likely due to its ability to disrupt bacterial cell functions through enzyme inhibition and interference with metabolic pathways .
Biodegradation Studies
The biodegradation of 2C5NP has been investigated using specific bacterial strains capable of utilizing this compound as a carbon and nitrogen source. Strain CNP-8 was identified to degrade 2C5NP efficiently, demonstrating a maximum biodegradation rate of 21.2 ± 2.3 μM h at optimal concentrations. This degradation process was characterized by a lag phase followed by rapid substrate consumption, indicating the potential for bioremediation applications .
Case Study 1: Microbial Degradation
In a study focusing on microbial degradation, strain CNP-8 was shown to utilize 2C5NP effectively under laboratory conditions. The degradation kinetics were modeled using the modified Gompertz model, revealing that the strain could completely degrade 0.3 mM of 2C5NP within 36 hours. Higher concentrations led to prolonged lag phases and reduced degradation rates due to toxicity .
Case Study 2: Antituberculosis Potential
Another significant area of research involves evaluating the antituberculosis potential of 2C5NP. Preliminary findings suggest that the compound exhibits promising activity against Mycobacterium tuberculosis, possibly through mechanisms involving the inhibition of key metabolic enzymes essential for bacterial survival.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C18H16ClN3O4 |
| Molecular Weight | 373.79 g/mol |
| CAS Number | 941978-25-2 |
| Maximum Biodegradation Rate | 21.2 ± 2.3 μM h |
| Efficacy Against Mycobacterium | Promising (preliminary data) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
